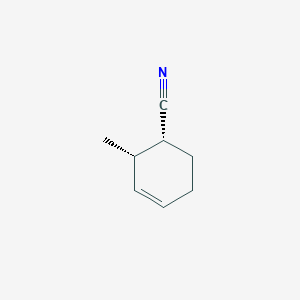
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a nitrile group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of a nitrile group can be accomplished through nucleophilic substitution reactions. The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Methylcyclohexanamine: Similar in structure but with an amine group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanone: Features a ketone group in place of the nitrile group.
Uniqueness
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which imparts distinct reactivity and properties compared to its analogs. The compound’s ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
57278-90-7 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2,4,7-8H,3,5H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
QNBUNDFJTSPPAD-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1C=CCC[C@H]1C#N |
SMILES canónico |
CC1C=CCCC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


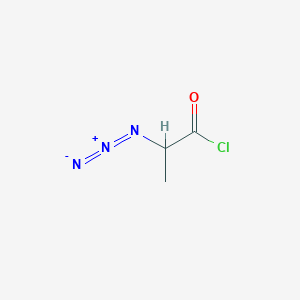
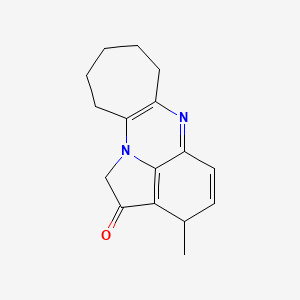
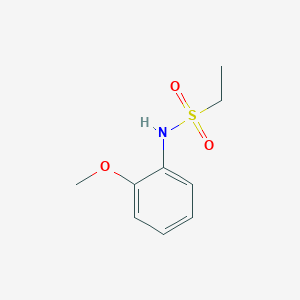

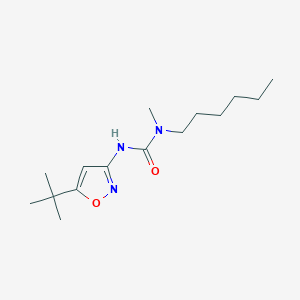
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
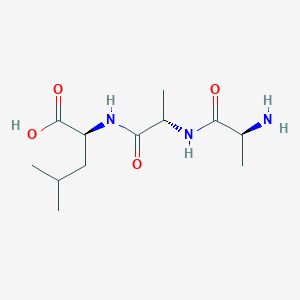
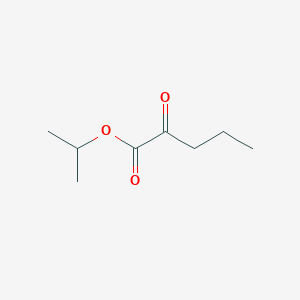

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

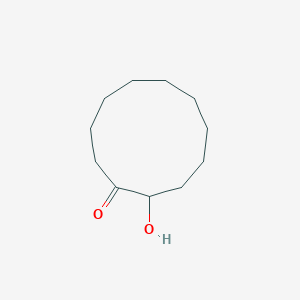
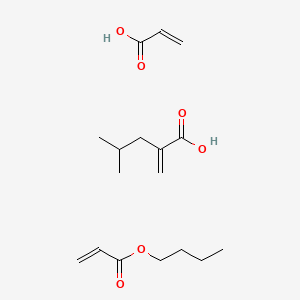
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
